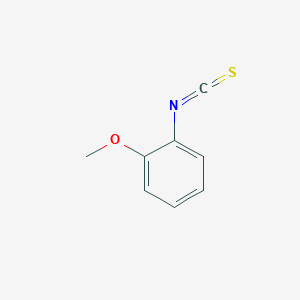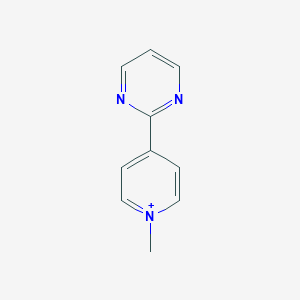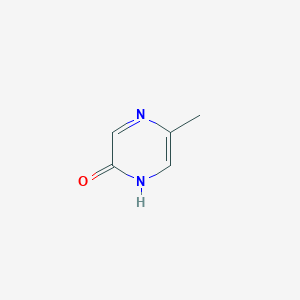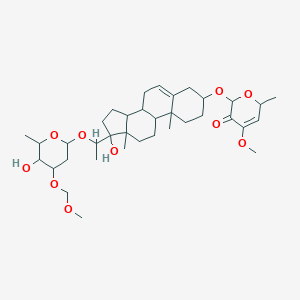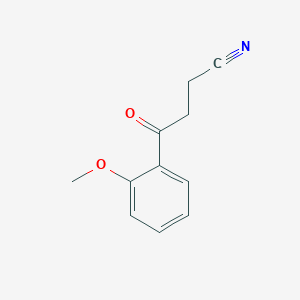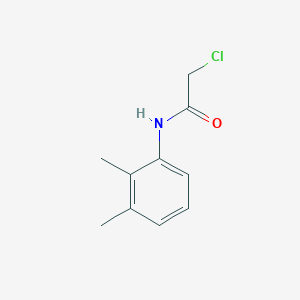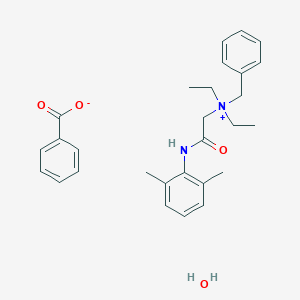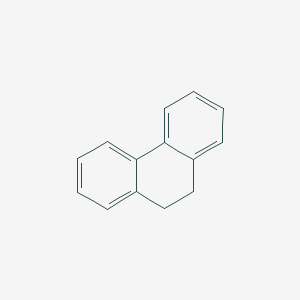
9,10-Dihydrophenanthrene
Overview
Description
9,10-Dihydrophenanthrene (also known as 9,10-dihydrophenanthridine or 9,10-DHP) is a natural product found in various plant species. It is a polycyclic aromatic hydrocarbon (PAH) and is one of the most abundant PAHs in the environment. 9,10-DHP has been studied extensively due to its potential applications in various scientific fields such as medicine, agriculture, and biotechnology.
Scientific Research Applications
Asymmetric Synthesis : A study by Suzuki et al. (2012) developed an asymmetric synthetic method for 9,10-dihydrophenanthrenes, producing chiral derivatives in high yield with up to 94% enantiomeric excess (Suzuki et al., 2012).
Antitumor, Antifungal, and Allelopathic Activities : Freitas et al. (2015) discovered that new 9,10-dihydrophenanthrene compounds exhibit antitumor, antifungal, and allelopathic activities (Freitas et al., 2015).
Dye-Sensitized Solar Cells : Yen et al. (2020) found that this compound-containing organic dyes for dye-sensitized solar cells show good performance with conversion efficiencies ranging from 1.58% to 6.21% (Yen et al., 2020).
Inhibition of Algal Growth : DellaGreca et al. (2004) noted that 9,10-dihydrophenanthrenes from Juncus acutus inhibit algal growth, with specific derivatives being most active (DellaGreca et al., 2004).
Vibrational Properties : Zgierski et al. (1992) identified long progressions of low-frequency vibrations in this compound, attributed to out-of-plane nontotally symmetric CH2–CH2 bridge deformation (Zgierski et al., 1992).
Fragmentation Patterns in Mass Spectrometry : Maquestiau et al. (2010) described three main fragmentation types in the electron-induced cracking pattern of this compound: elimination of a methyl radical, loss of two hydrogen atoms, and hydrogen scrambling (Maquestiau et al., 2010).
DPPH Free Radical Scavenging Activity : Guo et al. (2007) reported that this compound derivatives from Pholidota yunnanensis show DPPH free radical scavenging activity (Guo et al., 2007).
Reduction Methods : Phillips (2003) indicated that this compound can be produced by reducing phenanthrene with copper chromite and Raney nickel W-6 catalysts (Phillips, 2003).
ESR Spectra and Radical Anions : Iwaizumi et al. (1972) observed temperature-dependent changes in the ESR spectra of the this compound radical anion, demonstrating a marked line-width alternation effect at around -30°C (Iwaizumi et al., 1972).
In Vitro Cytotoxic Properties : Greca et al. (1993) found that many 9,10-dihydrophenanthrenes isolated from Juncus effusus have good in vitro cytotoxic properties (Greca et al., 1993).
Mechanism of Action
Target of Action
9,10-Dihydrophenanthrene derivatives have been found to exhibit remarkable activity towards the inhibition of SARS-CoV-2 3CL pro . This enzyme plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it a primary target for therapeutic interventions .
Mode of Action
The interaction of this compound with its target, SARS-CoV-2 3CL pro, results in the inhibition of the enzyme’s activity . This inhibition occurs in a dose-dependent manner, suggesting that the compound’s effect is directly proportional to its concentration .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of the compound and its subsequent hydrocracking . The synthesis of this compound and its derivatives involves a palladium-catalyzed Heck reaction . The hydrocracking process involves a complex network of reactions including hydrogenation, dehydrogenation, isomerization, ring opening from both central and terminal rings, alkyl transfer, and dealkylation reactions .
Pharmacokinetics
Studies have aimed to remodel the structures of this compound derivatives to achieve a powerful biological activity against 3cl pro and favorable pharmacokinetic properties for drug design and discovery .
Result of Action
The result of the action of this compound is the inhibition of the SARS-CoV-2 3CL pro enzyme . This inhibition disrupts the life cycle of the SARS-CoV-2 virus, thereby potentially reducing the proliferation of the virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hydrocracking of this compound was studied over a series of industrial NiMo/Al2O3-USY catalysts with different zeolite content at a low temperature (250 °C) and pressure in a batch reactor . The low density of Brösted acid sites (BAS) in the zeolites facilitates the selective ring opening of the central ring .
Safety and Hazards
While specific safety and hazards information for 9,10-Dihydrophenanthrene is not available in the search results, it’s generally advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . In the event of ingestion, immediate medical assistance should be sought .
Biochemical Analysis
Biochemical Properties
9,10-Dihydrophenanthrene has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have remarkable activity toward inhibition of SARS-CoV-2 3CLpro, a key enzyme in the life cycle of the COVID-19 virus
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxic activities against certain cancer cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms of these effects are still being studied.
Molecular Mechanism
The molecular mechanism of this compound involves a variety of biochemical reactions. For instance, it has been found to undergo a series of reactions including hydrogenation, dehydrogenation, isomerization, ring opening, alkyl transfer, and dealkylation reactions . These reactions can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been observed that the compound exhibits different degrees of cytotoxicity against cancer cell lines over time . Information on the compound’s stability, degradation, and long-term effects on cellular function is still being researched.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to participate in the degradation pathways of polycyclic aromatic hydrocarbons
properties
IUPAC Name |
9,10-dihydrophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPBFNVKTVJZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228264 | |
| Record name | 9,10-Dihydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; mp = 30-35 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 9,10-Dihydrophenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11326 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000443 [mmHg] | |
| Record name | 9,10-Dihydrophenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11326 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
776-35-2 | |
| Record name | 9,10-Dihydrophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydrophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-DIHYDROPHENANTHRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Dihydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydrophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-DIHYDROPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRM9TU2F34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9,10-dihydrophenanthrene?
A1: this compound has the molecular formula C14H12 and a molecular weight of 180.25 g/mol.
Q2: How is the structure of this compound confirmed?
A2: The structure of this compound and its derivatives can be confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-visible (UV-Vis) spectroscopy. [, , ]
Q3: Are there different conformations of this compound?
A3: Yes, this compound can exist in different conformations due to the flexibility of its cyclohexadienyl ring. These conformational changes have been studied using techniques like Electron Spin Resonance (ESR) spectroscopy and variable-temperature NMR. [, ]
Q4: What are some of the biological activities reported for this compound derivatives?
A4: Studies have demonstrated that certain this compound derivatives exhibit promising biological activities, including:
- Antimicrobial and Cytotoxic Properties: Some derivatives, such as juncusol and its analogues, display potent antimicrobial and cytotoxic activity against various bacterial strains and cancer cell lines. [, , , , , ]
- Antifibrotic Activity: Compounds like those isolated from Dendrobium nobile stems have shown potential in inhibiting the proliferation of hepatic stellate cells, suggesting possible applications in treating liver fibrosis. []
- Antineuroinflammatory Activity: Derivatives isolated from Bletilla striata have demonstrated the ability to inhibit nitric oxide production in microglial cells, indicating potential for treating neuroinflammatory conditions. []
- Anxiolytic and Sedative Activities: Certain phenanthrenes isolated from Juncus effusus, including effusol and juncusol, have exhibited anxiolytic and sedative effects. []
Q5: How do this compound derivatives exert their cytotoxic effects?
A5: While the exact mechanisms vary depending on the specific derivative, studies suggest that some 9,10-dihydrophenanthrenes induce cell cycle arrest and apoptosis in cancer cells. For instance, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP) was found to cause G2/M cell cycle arrest and apoptosis in human lung cancer cells by modulating the expression of cell cycle regulatory proteins and apoptotic markers. []
Q6: Do this compound derivatives interact with DNA?
A6: Yes, some this compound derivatives have shown the ability to interact with DNA. Studies on the reaction of phenanthrene 9,10-oxide with DNA revealed the formation of adducts through both cis and trans opening of the epoxide, leading to alkylation of the purine bases. [] Furthermore, in vitro intercalation studies revealed that 3-amino-9,10-dihydrophenanthrene-2,4-dicarbonitriles interact with calf thymus DNA with a higher affinity than ethidium bromide. []
Q7: What are some methods for synthesizing 9,10-dihydrophenanthrenes?
A7: Several synthetic routes have been developed for 9,10-dihydrophenanthrenes, including:
- Photochemical Cyclization: Irradiation of 1-halo-2-phenethylbenzenes under specific conditions can lead to the formation of 9,10-dihydrophenanthrenes via photocyclization reactions. []
- Palladium-Catalyzed Cocyclotrimerization: Palladium-catalyzed [2 + 2 + 2] cocyclotrimerization of benzynes with bicyclic alkenes provides an efficient route to anellated this compound derivatives. []
- Rhodium-Catalyzed C-H Activation and Relay Diels-Alder Reaction: A one-pot synthesis utilizing rhodium(III)-catalyzed C-H activation and subsequent intramolecular Diels-Alder reaction has been reported for the synthesis of multisubstituted 9,10-dihydrophenanthrenes. []
- Palladium-Catalyzed Asymmetric Intramolecular Friedel-Crafts Allylic Alkylation: This method allows for the asymmetric synthesis of chiral 9,10-dihydrophenanthrenes, providing access to enantiomerically enriched compounds for exploring stereochemical effects on biological activity. []
Q8: Can 9,10-dihydrophenanthrenes undergo dehydroamination reactions?
A9: Yes, studies have shown that 9-alkylamino-9,10-dihydrophenanthrenes can undergo dehydroamination reactions upon heating to give phenanthrene as the product. []
Q9: How do substituents on the this compound ring system affect its reactivity?
A10: The presence and nature of substituents on the this compound ring system can significantly influence its reactivity. For example, studies on electrophilic aromatic substitution reactions have shown that strain effects caused by the non-planar structure of this compound influence the relative reactivity of different positions on the aromatic rings. [] Moreover, the presence of electron-donating or electron-withdrawing groups can affect the electron density of the aromatic system, thereby influencing its reactivity towards electrophilic or nucleophilic attack.
Q10: Can this compound be oxidized?
A11: Yes, this compound can undergo oxidation reactions. One example is the regio- and stereospecific oxidation of this compound by naphthalene dioxygenase, leading to the formation of dihydrodiols and hydroxylated derivatives. []
Q11: Are 9,10-dihydrophenanthrenes found in nature?
A12: Yes, 9,10-dihydrophenanthrenes occur naturally as secondary metabolites in various plant species, particularly within the Orchidaceae and Combretaceae families. [, , , , , , , , , ]
Q12: What is the significance of 9,10-dihydrophenanthrenes in plants?
A13: In certain plant species, 9,10-dihydrophenanthrenes, such as orchinol and hircinol, act as phytoalexins, which are antimicrobial compounds produced by plants in response to stress or pathogen attack. []
Q13: How are 9,10-dihydrophenanthrenes biosynthesized in plants?
A14: Studies have elucidated the biosynthetic pathway of 9,10-dihydrophenanthrenes in plants, starting from the amino acid L-phenylalanine. The pathway involves a series of enzymatic transformations, including the formation of m-coumaric acid, dihydro-m-coumaric acid, 3,3',5-trihydroxybibenzyl, and finally, the cyclization to yield 9,10-dihydrophenanthrenes. []
Q14: What is known about the stability of 9,10-dihydrophenanthrenes?
A15: While 9,10-dihydrophenanthrenes are generally stable compounds, their stability can be influenced by factors such as temperature, pH, and exposure to light or oxidizing agents. For instance, studies have investigated the thermal stability of 9,10-dihydrophenanthrenes, revealing different decomposition pathways and products depending on the reaction conditions. []
Q15: Have computational methods been used to study 9,10-dihydrophenanthrenes?
A16: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations and molecular docking simulations, have been employed to investigate various aspects of 9,10-dihydrophenanthrenes. [, ]
Q16: What insights have computational studies provided into the properties and behavior of 9,10-dihydrophenanthrenes?
A16: Computational studies have been instrumental in:
- Predicting NMR Chemical Shifts: DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been successful in predicting the 13C NMR chemical shifts of this compound analogues, facilitating the structural characterization of new derivatives. []
- Investigating Conformational Preferences: Molecular modeling techniques have been used to explore the conformational preferences of this compound and its derivatives, providing insights into their structural dynamics and potential influence on biological activity. [, ]
- Exploring Interactions with Biological Targets: Molecular docking simulations have been employed to investigate the binding modes and interactions of this compound derivatives with various biological targets, such as DNA and enzymes, aiding in the understanding of their mechanisms of action. [, ]
Q17: How do structural modifications of 9,10-dihydrophenanthrenes affect their biological activity?
A18: SAR studies are crucial for understanding how specific structural features of 9,10-dihydrophenanthrenes contribute to their biological activities. For example, research on oxidized juncuenin B analogues revealed that the presence of a p-quinol moiety significantly enhanced their antiproliferative activity against human cancer cell lines. [] Additionally, the stereochemistry of these compounds can significantly influence their potency, highlighting the importance of considering stereochemical aspects in drug design. []
Q18: What analytical techniques are used to separate and purify 9,10-dihydrophenanthrenes from natural sources?
A19: Various chromatographic methods, including column chromatography, high-speed counter-current chromatography (HSCCC), and high-performance liquid chromatography (HPLC), are widely used to isolate and purify 9,10-dihydrophenanthrenes from plant extracts. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
